Cas no 33304-83-5 (Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate)

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a carboxylate ester functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science. The presence of the ester group enhances reactivity, facilitating further derivatization, while the oxo group contributes to hydrogen-bonding interactions, improving binding affinity in biological systems. Its rigid bicyclic framework offers stability, making it a valuable intermediate for constructing complex molecules. The compound is typically utilized in the development of pharmacologically active agents, including potential inhibitors or modulators of enzymatic activity. Its well-defined synthetic route ensures reproducibility for research and industrial applications.
Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate structure
33304-83-5 structure
Product Name:Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
CAS No:33304-83-5
MF:C8H6N2O3S
MW:210.209840297699
CID:840943
PubChem ID:648108
Update Time:2025-06-07

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
    • 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid methyl ester
    • Methyl 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
    • EU-0082127
    • SMR000013440
    • 7-oxo-5-thiazolo[3,2-a]pyrimidinecarboxylic acid methyl ester
    • BDBM37971
    • CCG-23438
    • 33304-83-5
    • ChemDiv2_001268
    • AKOS000625555
    • methyl 7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
    • E79512
    • HMS2346A20
    • CHEMBL1364593
    • cid_648108
    • CS-0318071
    • MLS000075913
    • AS-69930
    • HMS1372J14
    • HMS3429D04
    • methyl 7-oxidanylidene-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate
    • DB-230805
    • BRD-K35126171-001-07-5
    • 7-ketothiazolo[3,2-a]pyrimidine-5-carboxylic acid methyl ester
    • STK789121
    • MDL: MFCD00277522
    • Inchi: 1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3
    • InChI Key: YPIZITNNUSTRMY-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(C=C2C(=O)OC)=O

Computed Properties

  • Exact Mass: 210.00991323g/mol
  • Monoisotopic Mass: 210.00991323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 84.3Ų

Experimental Properties

  • Density: 1.56
  • Melting Point: 268-273 ºC

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate Pricemore >>

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Additional information on Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate (CAS No. 33304-83-5): A Comprehensive Overview

Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate, identified by its CAS number 33304-83-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications.

The structural framework of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate consists of a fused ring system incorporating both thiazole and pyrimidine moieties. This unique arrangement contributes to its remarkable chemical properties and biological interactions. The presence of a carboxylate group at the 5-position and an oxo group at the 7-position enhances its reactivity and functionality, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in thiazolo[3,2-a]pyrimidine derivatives due to their demonstrated efficacy in various pharmacological contexts. These compounds have been explored for their potential roles in inhibiting key enzymes and pathways involved in cancer, inflammation, and infectious diseases. The Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivative is no exception, showing promise in preclinical studies as a lead compound for developing novel therapeutic agents.

One of the most compelling aspects of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is its ability to modulate multiple targets simultaneously. This polypharmacicity is highly desirable in drug development, as it can lead to synergistic effects and reduce the likelihood of resistance. Recent studies have highlighted its potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA synthesis and repair.

The synthesis of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and esterification. The precise control of reaction conditions is essential to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize the process, ensuring scalability for industrial production.

From a medicinal chemistry perspective, the Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate derivative offers a rich platform for structure-based drug design. By leveraging computational tools such as molecular docking and virtual screening, researchers can identify analogs with enhanced potency and selectivity. These approaches have already led to the discovery of several promising candidates that are being further investigated in clinical trials.

The biological activity of this compound has been extensively studied in various cell culture and animal models. Preliminary results indicate that it exhibits significant anti-proliferative effects on cancer cell lines, making it a potential candidate for developing anti-cancer therapies. Additionally, its anti-inflammatory properties have been observed in in vitro assays, suggesting its utility in treating chronic inflammatory diseases.

One of the most exciting developments in the field is the integration of Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate into combination therapies. By pairing it with other drugs that target different pathways, researchers aim to achieve more comprehensive treatment regimens. This strategy has shown promise in overcoming drug resistance and improving patient outcomes.

The future prospects for Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate are vast. Ongoing research is focused on elucidating its mechanism of action at a molecular level and identifying new therapeutic applications. With advancements in biotechnology and drug delivery systems, this compound holds great potential for translating laboratory findings into clinical practice.

In conclusion, Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate (CAS No. 33304-83-5) is a versatile and promising compound with significant implications for pharmaceutical research and development. Its unique structure, combined with its diverse biological activities, makes it an invaluable tool for discovering new treatments for various diseases. As research continues to uncover its full potential, this compound is poised to play a crucial role in shaping the future of medicine.

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